molecular formula C21H19N3O2 B3008444 N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415534-62-0

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide

Cat. No.: B3008444
CAS No.: 2415534-62-0
M. Wt: 345.402
InChI Key: CBKZSFLDTMQTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide is a synthetic compound that combines structural elements from indole and quinoline derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Quinoline derivatives are also significant in medicinal chemistry due to their antimalarial, antibacterial, and anticancer activities . The combination of these two moieties in a single molecule offers potential for diverse pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide typically involves the coupling of an indole derivative with a quinoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Scientific Research Applications

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-26-15-6-7-20-18(12-15)17(9-11-22-20)21(25)23-10-8-14-13-24-19-5-3-2-4-16(14)19/h2-7,9,11-13,24H,8,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKZSFLDTMQTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.